Iodine trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chlorination of Alkenes

ICl3 can add chlorine atoms across double bonds in alkenes (unsaturated hydrocarbons). This reaction is particularly useful for the preparation of vicinal dichlorides (compounds with two chlorine atoms on adjacent carbons). Source: Journal of Organic Chemistry:

Iodination of Aromatic Compounds

ICl3 can be used to introduce iodine atoms onto aromatic rings. This reaction is often employed in the late stages of organic synthesis to install the desired iodine functionality. Source: Chemistry - A European Journal

Cleavage of Carbon-Heteroatom Bonds

ICl3 can cleave carbon-oxygen and carbon-nitrogen bonds in certain functional groups. This property can be valuable for selective transformations during organic synthesis. Source: The Journal of Organic Chemistry:

Other Research Applications of Iodine Trichloride

While less common than its use in organic synthesis, iodine trichloride has applications in other areas of scientific research:

As a Lewis Acid

ICl3 can act as a Lewis acid, accepting an electron pair from a Lewis base to form a complex. This property can be useful in certain catalytic reactions. Source: Inorganic Chemistry

Preparation of Other Iodine Compounds

ICl3 can be a precursor for the synthesis of other iodine compounds, such as iodine pentoxide (I2O5). Source: Russian Journal of Inorganic Chemistry

Iodine trichloride is an interhalogen compound formed from iodine and chlorine, represented by the chemical formula . In its solid state, it appears as a bright yellow substance that can turn red upon exposure to light due to the formation of elemental iodine. The structure of iodine trichloride exists primarily as a planar dimer, , characterized by two bridging chlorine atoms . This compound is known for its pungent odor and high density, which is approximately 3.203 g/cm³ at -40 °C .

Iodine trichloride is a highly corrosive and toxic compound.

Hazards:

Safety Precautions:

- Wear appropriate personal protective equipment like gloves, goggles, and respirators when handling.

- Work in a well-ventilated fume hood.

- Handle with extreme caution due to its reactivity and corrosive nature.

- Store in a cool, dry place away from flammable materials.

- Reaction with Water: It reacts slowly with cold water and vigorously with hot water, producing hydrochloric acid and iodic acid:

- Decomposition: Upon heating, iodine trichloride decomposes into iodine monochloride and chlorine gas:

- Reactivity with Organic Compounds: It has been shown to react with alkenes such as cyclohexene and steroids, producing various iodinated products .

Iodine trichloride can be synthesized through several methods:

- Direct Combination: By reacting iodine with excess liquid chlorine at low temperatures (approximately -70 °C).

- Heating Mixtures: By heating a mixture of liquid iodine and chlorine gas at around 105 °C .

- Conversion from Iodine Triacetate: Iodine trichloride can also be produced from iodine triacetate in the presence of silver acetate .

Studies indicate that iodine trichloride interacts significantly with various organic compounds, leading to stereospecific reactions. For example, its interaction with alkenes results in the formation of vicinal iodo-acetates and iodo-hydrins . Additionally, it reacts vigorously with alkalis and can cause fire upon contact with organic materials.

Iodine trichloride shares similarities with other halogen compounds but has unique characteristics that distinguish it:

| Compound | Formula | Properties | Unique Features |

|---|---|---|---|

| Iodine monochloride | ICl | Brown liquid; less reactive than ICl₃ | Forms first during the reaction of iodine and chlorine |

| Iodine pentachloride | ICl₅ | Colorless solid; highly reactive | Contains five chlorine atoms |

| Chlorine trifluoride | ClF₃ | Colorless gas; strong oxidizer | Reacts violently with water |

Iodine trichloride's ability to exist as a dimer and its distinct color change upon light exposure make it particularly unique among interhalogen compounds.

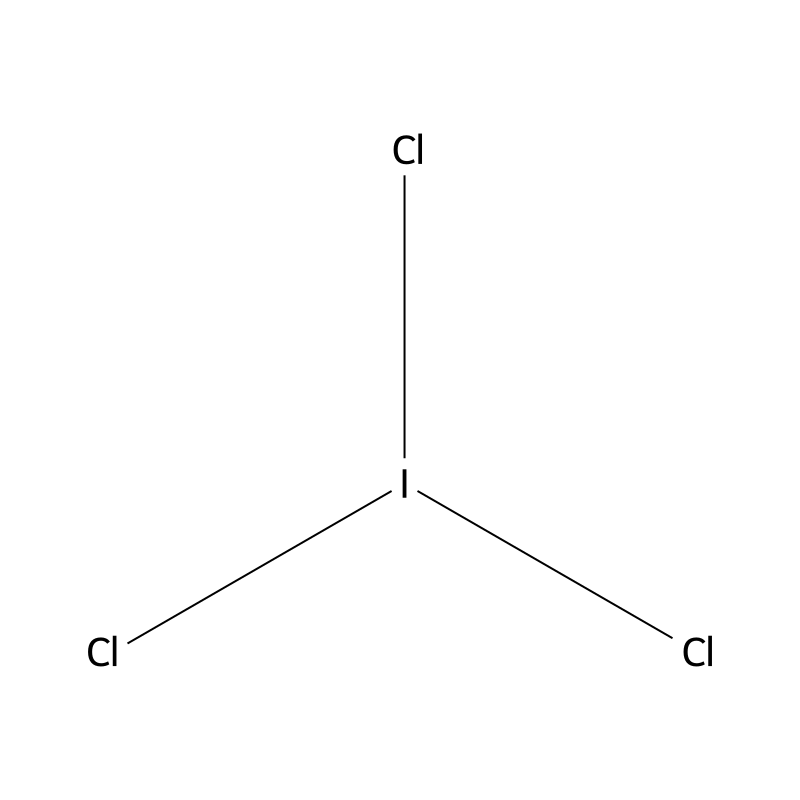

Iodine trichloride exhibits a distinctive Lewis structure that reflects the electronic configuration of its constituent atoms [1]. The central iodine atom, belonging to Group 17 of the periodic table, possesses seven valence electrons in its outermost shell [2] [3]. Each of the three chlorine atoms similarly contributes seven valence electrons, resulting in a total of twenty-eight valence electrons available for bonding and lone pair formation [3] [4].

The Lewis structure construction follows systematic principles where iodine serves as the central atom due to its lower electronegativity compared to chlorine [1] [2]. Three single covalent bonds form between the central iodine atom and the surrounding chlorine atoms, utilizing six of the available valence electrons [4]. The remaining twenty-two electrons are distributed to satisfy the octet rule for the chlorine atoms and accommodate the expanded valence shell of iodine [1].

Each chlorine atom achieves its complete octet through six non-bonding electrons arranged as three lone pairs, in addition to the two electrons shared in the iodine-chlorine bond [1] [4]. The central iodine atom, capable of expanding its valence shell beyond eight electrons due to available d-orbitals, accommodates ten electrons in total [1] [2]. This configuration includes six bonding electrons from the three iodine-chlorine bonds and four non-bonding electrons arranged as two lone pairs [4].

Table 1: Electronic Distribution and Formal Charges in Iodine Trichloride

| Atom | Valence Electrons | Electrons in Bonds | Lone Pair Electrons | Formal Charge |

|---|---|---|---|---|

| Iodine (central) | 7 | 6 (3 bonds × 2e⁻) | 4 (2 lone pairs) | 0 |

| Chlorine (terminal) - each | 7 | 2 (1 bond × 2e⁻) | 6 (3 lone pairs) | 0 |

| Net molecular charge | N/A | N/A | N/A | 0 |

The formal charge calculation confirms the stability of this Lewis structure, with all atoms maintaining zero formal charges [1] [4]. This electronic arrangement represents one of the exceptions to the traditional octet rule, demonstrating the capacity of third-period and heavier elements to accommodate more than eight electrons in their valence shells [1].

VSEPR Theory Predictions and Molecular Geometry

The Valence Shell Electron Pair Repulsion theory provides fundamental insights into the three-dimensional structure of iodine trichloride [5] [6]. The central iodine atom is surrounded by five electron domains consisting of three bonding pairs and two lone pairs [7] [6]. This electronic configuration corresponds to a steric number of five, indicating sp³d hybridization [6] [8].

According to VSEPR principles, the five electron domains arrange themselves to minimize electron-electron repulsion, adopting a trigonal bipyramidal electron geometry [5] [6] [9]. However, the molecular geometry differs from the electron geometry due to the presence of lone pairs, which occupy space but are not considered in molecular shape determination [6] [10].

The two lone pairs preferentially occupy equatorial positions in the trigonal bipyramidal arrangement due to their greater repulsive effect compared to bonding pairs [6] [11]. This positioning minimizes lone pair-bonding pair repulsions and lone pair-lone pair repulsions [11] [10]. Consequently, the three chlorine atoms occupy the remaining positions, resulting in a T-shaped molecular geometry [5] [6] [9].

Table 2: Molecular Structure Parameters for Iodine Trichloride

| Property | Value |

|---|---|

| Molecular Formula | ICl₃ |

| Molecular Weight (g/mol) | 233.26 |

| Total Valence Electrons | 28 |

| Bond Pairs | 3 |

| Lone Pairs | 2 |

| Electron Domain Geometry | Trigonal bipyramidal |

| Molecular Geometry | T-shaped |

| Hybridization | sp³d |

| Point Group | C₂ᵥ |

The bond angles in iodine trichloride deviate from ideal geometric predictions due to the influence of lone pair repulsion [5] [11]. The chlorine-iodine-chlorine bond angles approach approximately ninety degrees, representing a compression from the ideal trigonal bipyramidal angles [5] [11]. The axial chlorine-iodine-equatorial chlorine angle measures less than one hundred eighty degrees due to the repulsive effect of the equatorial lone pairs [11].

The T-shaped molecular geometry belongs to the C₂ᵥ point group, reflecting the molecule's symmetry elements [12]. This geometric arrangement significantly influences the compound's physical and chemical properties, including its reactivity patterns and intermolecular interactions [10].

Solid-State Dimerization (I₂Cl₆) and Crystallographic Analysis

In the solid state, iodine trichloride undergoes spontaneous dimerization to form diiodine hexachloride (I₂Cl₆), demonstrating the compound's tendency toward molecular association [13] [14] [15]. This dimerization process results from the favorable thermodynamic stability achieved through intermolecular bonding interactions [14] [16].

The dimeric structure adopts a planar configuration with the molecular formula better represented as Cl₂I(μ-Cl)₂ICl₂, where μ-Cl denotes bridging chlorine atoms [13] [14] [17]. Two iodine atoms serve as central coordination centers, each maintaining bonds to both terminal and bridging chlorine atoms [18] [19]. The dimer contains two bridging chlorine atoms that simultaneously coordinate to both iodine centers, creating a four-membered ring core structure [14] [15].

Crystallographic analysis reveals that I₂Cl₆ crystallizes in the triclinic crystal system with space group P-1 [18] [20]. The unit cell contains one I₂Cl₆ formula unit, reflecting the molecular nature of the solid-state structure [18]. The planar arrangement of all atoms in the dimer contributes to efficient crystal packing and stabilization through van der Waals interactions [19].

Table 3: Crystallographic Parameters for I₂Cl₆ Dimer

| Property | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Formula per Unit Cell | 1 |

| Structure Type | Planar dimer |

| Dimer Configuration | Cl₂I(μ-Cl)₂ICl₂ |

| Bridging Cl Atoms | 2 |

| Overall Planarity | Planar |

The bond lengths within the dimeric structure exhibit significant variation depending on the bonding environment [21] [22]. Terminal iodine-chlorine bonds measure approximately 2.38 Ångströms, while bridging iodine-chlorine bonds extend to approximately 2.68 Ångströms [21] [22]. This bond length difference reflects the weaker nature of bridging interactions compared to terminal covalent bonds [22].

Table 4: Iodine-Chlorine Bond Length Comparisons

| Compound | Bond Length (Å) | Bond Type |

|---|---|---|

| ICl (monomer) | 2.321 | Single covalent |

| ICl₃ (theoretical) | 2.39-2.74 | Terminal I-Cl |

| I₂Cl₆ (dimer - terminal bonds) | ~2.38 | Terminal I-Cl |

| I₂Cl₆ (dimer - bridging bonds) | ~2.68 | Bridging I-Cl |

The dimerization process involves the formation of coordinate covalent bonds between lone pairs on chlorine atoms and vacant orbitals on iodine atoms [23]. This bonding mechanism results in a total of six covalent bonds and two coordinate bonds within the dimeric structure [23]. The planar geometry minimizes steric hindrance while maximizing orbital overlap efficiency [19].

Halogen Bonding Interactions and Electronic Properties

Iodine trichloride exhibits significant halogen bonding capabilities due to the anisotropic electron density distribution around the iodine atom [24] [25] [26]. The presence of a positive electrostatic potential region, known as a σ-hole, on the extension of the iodine-chlorine bonds enables attractive interactions with electron-rich species [24] [26].

The hypervalent nature of iodine in iodine trichloride contributes to its effectiveness as a halogen bond donor [26]. The three covalent bonds formed by iodine create regions of depleted electron density along the bond axes, generating pronounced σ-holes [24] [26]. These positive electrostatic potential regions interact favorably with lone pairs on nucleophilic atoms, forming directional non-covalent interactions [24].

Theoretical studies demonstrate that iodine trichloride can function as both a halogen bond donor and acceptor depending on the interaction partner [27] [25]. The iodine center acts as a Lewis acid through its σ-holes, while the chlorine atoms serve as Lewis bases through their lone pairs [27] [28]. This dual nature enhances the compound's versatility in supramolecular chemistry and catalytic applications [29] [27].

The electronic properties of iodine trichloride reflect the polarization effects arising from the electronegativity differences between iodine and chlorine [24] [25]. Natural Bond Orbital analysis reveals significant charge transfer from chlorine to iodine, resulting in partial ionic character in the iodine-chlorine bonds [28]. This charge redistribution influences the compound's reactivity patterns and intermolecular interaction strength [25].

Computational studies indicate that the halogen bonding strength correlates with the electron density at the bond critical points [25]. Stronger halogen bonds correspond to higher electron density accumulation and lower activation barriers in catalytic processes [25]. The Gibbs energy barriers for halogen bond formation show linear relationships with both electron density parameters and charge transfer magnitudes [25].

The molecular orbital characteristics of iodine trichloride demonstrate the involvement of iodine d-orbitals in bonding and electronic delocalization [30] [31]. The sp³d hybridization scheme accommodates the expanded valence shell while maintaining optimal orbital overlap with chlorine p-orbitals [8] [30]. This electronic structure facilitates the formation of stable halogen bonding interactions with appropriate acceptor molecules [24] [26].

Table 5: Bond Angles in Iodine Trichloride

| Bond Angle Type | Theoretical Angle (degrees) | Observed/Calculated Angle (degrees) ||================|===========================|===================================|| Cl-I-Cl (equatorial-central-equatorial) | 90 | ~90 || Cl-I-Cl (axial-central-equatorial) | 180 | <180 || Deviation from ideal trigonal bipyramidal | N/A | Compressed due to lone pair repulsion |

High-Temperature Synthesis Route

An alternative approach involves heating a mixture of liquid iodine and chlorine gas to 105°C [2] [4] [5]. This elevated temperature method accelerates the reaction kinetics but requires precise control to prevent decomposition. The process benefits from continuous chlorine gas introduction while maintaining the reaction temperature within the 100-110°C range [6]. The higher thermal energy facilitates rapid chlorination of iodine, producing yields typically ranging from 80-90% [3] [6].

Mechanistic Considerations

The reaction mechanism proceeds through sequential chlorination steps. Initial formation of iodine monochloride occurs rapidly: I₂ + Cl₂ → 2ICl [7] [8]. Subsequently, further chlorination produces iodine trichloride: ICl + Cl₂ → ICl₃ [7]. The equilibrium between these species depends critically on chlorine concentration, temperature, and pressure conditions [7] [9].

Process Optimization Parameters

Temperature control represents the most critical parameter for successful synthesis. Maintaining temperatures below 75°C during the final chlorination stage prevents premature decomposition [6]. Chlorine gas flow rates must be regulated to ensure complete reaction without excessive cooling or heating of the reaction mixture [10]. The reaction endpoint is determined by cessation of orange-yellow iodine trichloride formation and stabilization of the reaction mass [6].

Catalytic Oxidative Methods Using Iodine Trichloride

The application of iodine trichloride as both oxidant and catalyst in organic transformations represents a significant advancement in synthetic methodology. This dual functionality enables efficient oxidative processes while maintaining catalytic turnover [11] [12] [13].

Electrochemical Catalytic Systems

Recent developments in electrochemical synthesis have established iodine trichloride as an effective mediator in oxidative transformations [12] [13]. The electrochemical approach eliminates the need for stoichiometric chemical oxidants, utilizing electricity to drive the iodine(I)/iodine(III) catalytic cycle [13]. This methodology demonstrates excellent functional group tolerance and enables gram-scale synthesis with catalyst recovery [13].

The electrochemical protocol operates under mild conditions, typically at room temperature in acetonitrile or similar aprotic solvents [13]. Current densities of 5-10 mA/cm² provide optimal conversion rates while minimizing electrode degradation [13]. The process requires no additional electrolytic salts, simplifying product isolation and purification procedures [13].

Hypervalent Iodine Catalysis

Hypervalent iodine reagents, including iodine trichloride, function as environmentally friendly alternatives to transition metal catalysts [14] [15]. These compounds exhibit properties similar to transition metals while offering advantages in terms of toxicity, cost, and recyclability [14]. The catalytic cycle involves oxidative generation of hypervalent iodine species followed by reductive elimination to regenerate the iodine(I) catalyst [14] [15].

Oxidative Cyclization Reactions

Iodine trichloride catalyzes various oxidative cyclization reactions, particularly the formation of dihydrooxazole and dihydro-1,3-oxazine derivatives from N-allylic and N-homoallylic amides [13]. The reaction proceeds through initial substrate coordination to the hypervalent iodine center, followed by intramolecular cyclization and product formation [13]. Yields typically range from 67-92% across diverse substrate classes [13].

Catalytic Chlorination Processes

The compound serves as an effective chlorinating agent in organic synthesis, particularly for aromatic substrates [11] [16]. The chlorination process utilizes alkyl halide solvents as both medium and halogen source, providing operational simplicity and cost effectiveness [16]. This approach enables regioselective halogenation with excellent functional group compatibility [16].

Solvent-Mediated Preparation Techniques

Solvent-mediated synthesis approaches offer enhanced control over reaction conditions and product characteristics. These methods utilize various solvents to modulate reaction kinetics, selectivity, and product purity [17] [18].

Hydrochloric Acid-Potassium Chlorate System

A widely employed solvent-mediated approach involves the reaction of iodine with potassium chlorate in the presence of concentrated hydrochloric acid [19] [20]. The reaction follows the stoichiometry: KClO₃ + I₂ + 6HCl → KCl + 2ICl₃ + 3H₂O [19]. This method avoids direct handling of chlorine gas while providing good yields and operational safety [20].

The procedure requires careful addition of hydrochloric acid to maintain reaction temperatures below 40°C [20] [6]. Higher temperatures risk decomposition and reduced yield due to formation of side products [20]. The reaction mixture typically exhibits color changes from purple (elemental iodine) through brown (intermediate species) to yellow-orange (iodine trichloride) [20] [21].

Alcoholic Solvent Systems

Ethanol-based recrystallization provides an effective purification method for crude iodine trichloride [20] [6]. The compound exhibits moderate solubility in ethanol, enabling selective dissolution of the product while leaving inorganic impurities as residue [20]. Hot ethanol treatment facilitates removal of unreacted starting materials and by-products [21].

The recrystallization process involves dissolving crude iodine trichloride in minimal hot ethanol, followed by controlled cooling to precipitate pure crystals [6]. Filtration and drying in a calcium chloride desiccator under vacuum removes residual solvent and moisture [6].

Organic Solvent Applications

Iodine trichloride demonstrates good solubility in various organic solvents, including carbon tetrachloride, benzene, and chlorinated hydrocarbons [22] [23]. These solvents enable homogeneous reaction conditions and facilitate product isolation through crystallization or extraction techniques [10].

Carbon tetrachloride solutions prove particularly useful for analytical applications and spectroscopic studies [24]. However, stability considerations require protection from light and moisture during solvent-based operations [24] [23]. Decomposition in solution can occur through dissociation: ICl₃ → ICl + Cl₂ [24].

Ionic Liquid Media

Recent investigations have explored ionic liquids as reaction media for iodine trichloride synthesis and applications [10]. Trichloride-containing ionic liquids offer unique properties including low volatility, wide electrochemical windows, and tunable physicochemical characteristics [10]. These systems enable precise control over reaction conditions and facilitate product separation [10].

The synthesis of trichloride ionic liquids requires careful chlorine gas introduction into dried chloride precursors [10]. Temperature maintenance at 20-40°C ensures optimal chlorine incorporation while preventing decomposition [10]. Safety protocols including chlorine detection and scrubbing systems are essential for safe operation [10].

Stability Challenges and Purification Protocols

Iodine trichloride exhibits significant stability challenges that directly impact synthesis, handling, and purification procedures. Understanding these limitations is crucial for developing effective methodologies [25] [26] [27].

Thermal Stability Considerations

The compound demonstrates limited thermal stability, with decomposition occurring above 60°C [22] [26] [28]. The primary decomposition pathway involves reversion to iodine monochloride and chlorine: ICl₃ → ICl + Cl₂ [22] [27]. Complete decomposition occurs at 77°C, establishing an upper temperature limit for synthetic and purification operations [29] [6].

At elevated pressures (16 atm), iodine trichloride melts at 101°C while maintaining molecular integrity [3] [22]. This pressure-temperature relationship provides opportunities for specialized purification techniques under controlled conditions [3].

Photochemical Decomposition

Light exposure promotes decomposition of iodine trichloride to elemental iodine and chlorine-containing species [30] [22]. This photolysis reaction results in characteristic color changes from yellow to purple-brown as elemental iodine accumulates [30]. Storage in amber-colored containers and protection from direct illumination are essential for maintaining product stability [22] [31].

The photodecomposition mechanism involves cleavage of iodine-chlorine bonds with formation of iodine radicals [30]. These radical species rapidly dimerize to produce molecular iodine, accounting for the observed color changes [30]. Decomposition rates increase with light intensity and exposure duration [30].

Moisture Sensitivity and Hydrolysis

Iodine trichloride exhibits extreme sensitivity to moisture, undergoing rapid hydrolysis upon contact with water [22] [32] [33]. The hydrolysis reaction produces a complex mixture including iodic acid, hydrochloric acid, and chlorine gas: 4ICl₃ + 6H₂O → I₂ + 6HCl + 2HIO₃ + 3Cl₂ [22]. This reactivity necessitates stringent moisture exclusion during synthesis and storage [31].

The hygroscopic nature of iodine trichloride complicates handling procedures [22] [23]. Even brief exposure to atmospheric moisture can initiate decomposition, emphasizing the importance of dry conditions throughout all operations [31]. Desiccant systems and inert atmosphere techniques prove essential for maintaining product integrity [6].

Purification Methodologies

Sublimation Techniques

Sublimation at room temperature under reduced pressure provides the most effective purification method for iodine trichloride [34]. This technique separates the volatile compound from non-volatile impurities while avoiding thermal decomposition [34]. The sublimation process requires careful pressure control to achieve optimal vapor transport rates [35].

Vacuum sublimation apparatus must incorporate provisions for handling corrosive vapors [34]. Glass or appropriate polymer-lined equipment prevents contamination from reactive surfaces [34]. Temperature gradients across the sublimation chamber enable controlled crystal growth and high-purity product formation [35].

Recrystallization Protocols

Recrystallization from ethanol or hydrochloric acid solutions offers an alternative purification approach [20] [6]. The process involves dissolution in minimal hot solvent followed by controlled cooling to precipitate pure crystals [6]. This method effectively removes ionic impurities and unreacted starting materials [20].

Selection of appropriate recrystallization solvents requires consideration of stability and solubility characteristics [33]. Alcoholic solvents provide moderate dissolving power while minimizing decomposition reactions [6]. Acidic media help prevent hydrolysis during the purification process [33].

Extraction and Washing Procedures

Solvent extraction techniques enable selective purification based on differential solubility properties [10] [18]. Carbon tetrachloride and chlorinated solvents effectively extract iodine trichloride from aqueous reaction mixtures [10]. Multiple extraction cycles improve recovery and purity [18].

Washing protocols must avoid aqueous systems due to hydrolysis concerns [32]. Organic solvent washes remove polar impurities while maintaining product integrity [18]. Subsequent drying operations eliminate residual solvents and moisture [6].

Quality Control and Analysis

Purity assessment relies primarily on iodometric titration methods [22] [32] [33]. These techniques quantify total available chlorine content and detect decomposition products [32]. Spectroscopic methods including UV-visible and NMR provide additional structural confirmation [24].

Storage protocols emphasize low-temperature conditions (≤20°C) in sealed, light-resistant containers [22] [31] [36]. Inert atmosphere storage further enhances stability and extends shelf life [31]. Regular purity monitoring ensures product quality throughout storage periods [33].

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H272 (92.68%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

Wikipedia

Iodine trichloride